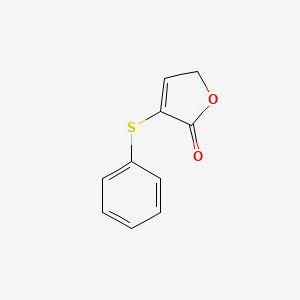
3-(Phenylthio)-2(5H)-furanone
Übersicht
Beschreibung
A compound’s description often includes its molecular formula, structure, and other identifiers like CAS number. It may also include the compound’s natural occurrence or its importance in industry or research.
Synthesis Analysis
This involves the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions of the reaction. The yield and purity of the product are also important.Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational methods.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions of the reaction. Mechanisms may also be proposed.Physical And Chemical Properties Analysis
This involves the study of properties like melting point, boiling point, solubility, density, and reactivity.Wissenschaftliche Forschungsanwendungen
Synthesis of Furan Derivatives
The compound 3-(Phenylthio)-2(5H)-furanone has been utilized in the synthesis of various furan derivatives. An efficient process using 3-(phenylthio)propenal as a key precursor has been developed, which is applicable for synthesizing quercus lactone and 2, 5-diarylfuran natural products (Watanabe et al., 1989).
General Method for Synthesizing Substituted α-Phenylthio-γ-Butyrolactones
A combination of several chemical reactions involving (phenylthio) acetic acid and its homologs with epoxides has been shown to provide a general method for synthesizing a variety of substituted α-phenylthio-γ-butyrolactones. This methodology facilitates the synthesis of diverse 2(5H)-furanones (Iwai et al., 1977).
Transformation into Substituted Furanones and Furans
The compound can be transformed into various substituted 4-phenylthio-2(5H)-furanones and 3-phenylthiofurans, using different chemical reactions and reagents. This transformation has been studied for its efficacy and potential applications (Kulinkovich et al., 1988).
Novel Fluorescent Organic Dyes
3(2H)-Furanones, a structurally related compound, has been investigated for the synthesis of novel fluorescent organic dyes. These compounds exhibit significant solvatochromic properties and are considered promising for bio-analytical applications (Varghese et al., 2015).
Antifungal Properties
Furanone derivatives have shown antifungal properties against various plant pathogens. Specifically, 3-(1-Hexenyl)-5-methyl-2-(5H)furanone isolated from Pseudomonas aureofaciens demonstrated significant antifungal activity against a range of fungi, indicating the potential use of these compounds in biocontrol applications (Paulitz et al., 2000).
Safety And Hazards
This involves the study of the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.
Zukünftige Richtungen
This involves potential areas of future research or applications of the compound.
For a specific compound, you would need to refer to scientific literature or databases. If you have a different compound or a more specific question about “3-(Phenylthio)-2(5H)-furanone”, feel free to ask!
Eigenschaften
IUPAC Name |
4-phenylsulfanyl-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2S/c11-10-9(6-7-12-10)13-8-4-2-1-3-5-8/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSGNNULGPBKOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(C(=O)O1)SC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10321470 | |
| Record name | 3-(Phenylthio)-2(5H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10321470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Phenylthio)-2(5H)-furanone | |
CAS RN |
42435-82-5 | |
| Record name | 42435-82-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=376470 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Phenylthio)-2(5H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10321470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



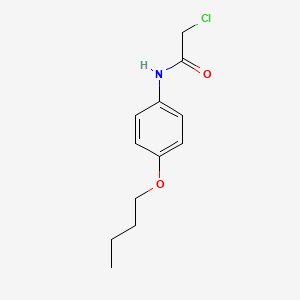
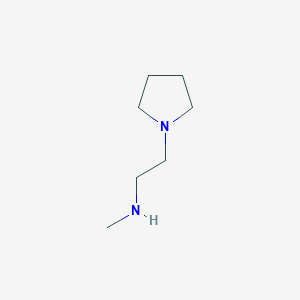
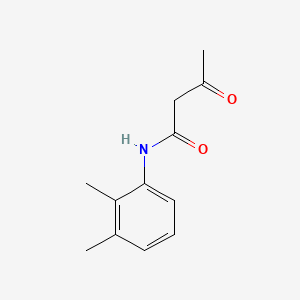
![4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B1296367.png)
![2,2,2-Triphenyl-3-oxa-2lambda5-phosphabicyclo[3.1.0]hexane](/img/structure/B1296368.png)
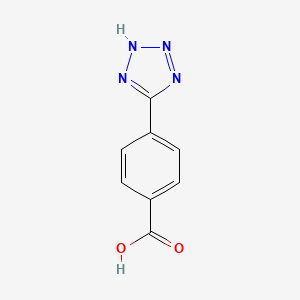
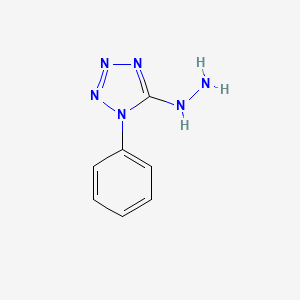
![Spiro[5.5]undec-1-en-3-one](/img/structure/B1296374.png)
![5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1296376.png)
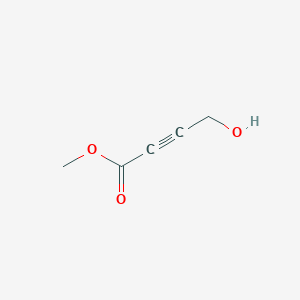
![Furo[3,4-D]pyrimidine-2,4,7(1H,3H,5H)-trione](/img/structure/B1296381.png)
![2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1296382.png)
![Imidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B1296383.png)
![2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid](/img/structure/B1296384.png)